3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-6(2)4-10-8-7-9(12-5-11-8)15(3)14-13-7/h5-6H,4H2,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOZCYPNFUMWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C(=NC=N1)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazole-4-carboxamide with isobutylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Thiazolo[4,5-d]pyrimidine: Known for its potential as a topoisomerase inhibitor and anticancer agent.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine stands out due to its unique isobutyl and methyl substitutions, which can enhance its binding affinity and specificity towards certain molecular targets. This structural uniqueness contributes to its potential as a versatile scaffold for drug development.
Biological Activity
3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C8H12N6
- Molecular Weight : 180.22 g/mol
- CAS Number : 6418673
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. Research indicates that similar compounds in the triazolo-pyrimidine class exhibit inhibitory effects on kinases such as c-Met, which is implicated in cancer progression.
In Vitro Studies
In vitro studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values of 1.06 µM against A549 (lung cancer), 1.23 µM against MCF-7 (breast cancer), and 2.73 µM against HeLa (cervical cancer) cells .
Table 1: Cytotoxicity of Triazolo-Pyrimidine Derivatives
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| Compound 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
| Foretinib | 0.019 | - | - |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazolo-pyrimidine scaffold can significantly affect biological activity. For example, the introduction of specific substituents at various positions on the pyrimidine ring can enhance potency and selectivity towards c-Met kinase inhibition .
Case Study: Kinesin Spindle Protein Inhibition
A notable study focused on a related compound from the same class that demonstrated potent kinesin spindle protein (KSP) inhibition, leading to cell cycle arrest and apoptosis in cancer cells. The compound was noted for its favorable pharmacokinetic profile and efficacy in vivo, supporting its potential as a clinical candidate for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for 3-methyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves coupling triazolo-pyrimidine precursors with alkylamine derivatives under controlled temperatures (e.g., reflux conditions) and inert atmospheres (argon/nitrogen). Critical parameters include solvent polarity (e.g., dichloromethane or dimethylformamide), pH adjustments for intermediate stabilization, and catalysts like triethylamine. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are primary tools for verifying molecular weight and substituent arrangement. X-ray crystallography can resolve stereochemical ambiguities, while FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm). Purity assays via HPLC with UV detection at 254 nm are recommended .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
- Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or cell viability tests (MTT assay) in cancer lines. Dose-response curves (IC) and selectivity indices (e.g., comparing normal vs. tumor cells) should be calculated. Parallel toxicity profiling in zebrafish embryos or primary hepatocytes ensures safety thresholds .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodology : Conduct comparative assays under standardized conditions (e.g., ATP concentrations in kinase assays) to minimize variability. Validate target engagement using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs should be tested to isolate substituent-specific effects .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Methodology : Molecular docking (AutoDock Vina, Glide) with crystal structures of homologous targets identifies potential binding pockets. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. QSAR models trained on analog datasets prioritize substituents for synthesis .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at the triazole ring or alkyl chain elongation). Evaluate changes in logP (lipophilicity), solubility (shake-flask method), and metabolic stability (microsomal assays). Correlate structural features with bioactivity using multivariate regression .
Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?
- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Accelerated stability studies (40°C/75% RH) identify degradation products. Stabilizers like cyclodextrins or PEGylation can be tested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
